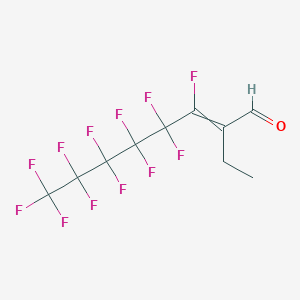
Ethyl (acryloylsulfanyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (acryloylsulfanyl)acetate is an organic compound that belongs to the ester family. Esters are known for their pleasant aromas and are widely used in various industries. This compound is characterized by the presence of an ethyl group, an acryloyl group, and a sulfanyl group attached to an acetate backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl (acryloylsulfanyl)acetate can be synthesized through a multi-step process involving the reaction of ethyl acetate with acryloyl chloride in the presence of a base such as pyridine. The reaction is typically carried out under reflux conditions to ensure complete conversion. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance efficiency and yield. The process may also incorporate advanced purification techniques such as chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl (acryloylsulfanyl)acetate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the acryloyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Reduction: Lithium aluminum hydride or sodium borohydride as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Hydrolysis: Carboxylic acid and ethanol.
Reduction: Corresponding alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl (acryloylsulfanyl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers and resins due to its reactive acryloyl group.
Mechanism of Action
The mechanism of action of ethyl (acryloylsulfanyl)acetate involves its interaction with various molecular targets. The acryloyl group can undergo Michael addition reactions with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various applications, including polymerization and drug design.
Comparison with Similar Compounds
Ethyl (acryloylsulfanyl)acetate can be compared with other esters such as ethyl acetate and methyl acrylate:
Ethyl Acetate: A simpler ester with a pleasant aroma, commonly used as a solvent.
Methyl Acrylate: Contains an acryloyl group but lacks the sulfanyl group, making it less reactive in certain applications.
The presence of the sulfanyl group in this compound makes it unique and more versatile in various chemical reactions and applications.
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structure allows it to undergo a wide range of chemical reactions, making it a valuable building block for the synthesis of complex molecules and materials.
Properties
CAS No. |
61146-91-6 |
|---|---|
Molecular Formula |
C7H10O3S |
Molecular Weight |
174.22 g/mol |
IUPAC Name |
ethyl 2-prop-2-enoylsulfanylacetate |
InChI |
InChI=1S/C7H10O3S/c1-3-7(9)11-5-6(8)10-4-2/h3H,1,4-5H2,2H3 |
InChI Key |
PQMGNPTYDLQQAW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CSC(=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![4-[(4-Chlorophenyl)methanesulfonyl]-2-nitrophenol](/img/structure/B14598108.png)

![4-{[2-(Benzenesulfinyl)ethyl]sulfanyl}benzene-1,2-diamine](/img/structure/B14598121.png)




![2-{[2-Methyl-5-(propan-2-yl)cyclopentyl]methyl}cyclohex-2-en-1-one](/img/structure/B14598150.png)
